2-(2,3,4,5,6-Pentamethylphenyl)ethanol
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Overview
Description
2-(2,3,4,5,6-Pentamethylphenyl)ethanol is an organic compound with the molecular formula C13H20O It is a derivative of benzene, where the benzene ring is substituted with five methyl groups and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5,6-Pentamethylphenyl)ethanol typically involves the alkylation of 2,3,4,5,6-pentamethylbenzene with ethylene oxide under acidic or basic conditions. The reaction can be catalyzed by Lewis acids such as aluminum chloride or by bases such as sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5,6-Pentamethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,3,4,5,6-Pentamethylphenyl)acetaldehyde or 2-(2,3,4,5,6-Pentamethylphenyl)acetone.
Reduction: Formation of 2-(2,3,4,5,6-Pentamethylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2,3,4,5,6-Pentamethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5,6-Pentamethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4,5,6-Pentamethylphenyl)ethane
- 2-(2,3,4,5,6-Pentamethylphenyl)acetaldehyde
- 2-(2,3,4,5,6-Pentamethylphenyl)acetone
Uniqueness
2-(2,3,4,5,6-Pentamethylphenyl)ethanol is unique due to the presence of both the hydroxyl group and the highly substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
92622-90-7 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)ethanol |
InChI |
InChI=1S/C13H20O/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h14H,6-7H2,1-5H3 |
InChI Key |
KISBBLYGYMSWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CCO)C)C |
Origin of Product |
United States |
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